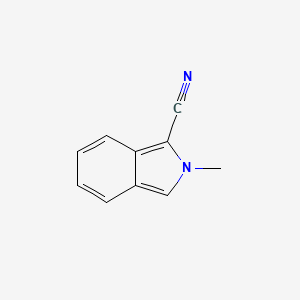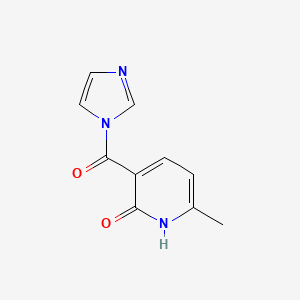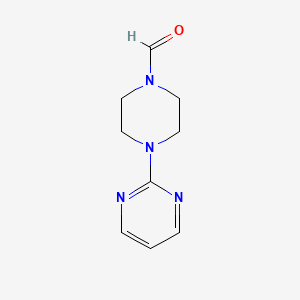![molecular formula C9H15NO2 B3360050 Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 88260-08-6](/img/structure/B3360050.png)
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a compound that belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes . It is used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Synthesis Analysis
The synthesis of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular formula of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is C9H15NO2 . It has a molecular weight of 205.68 .Chemical Reactions Analysis
The electrophilic halogenation and chalcogenation (sulfenylation and selenenylation) of endo and exo isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates bearing electron-withdrawing substituents at the nitrogen atoms with different reagents were studied . Halogenation of both endo and exo isomers gave exclusively the rearranged products .Physical And Chemical Properties Analysis
The physical state of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is solid . Its optical activity is α22 D +16.72°, c = 1 in methanol, at 589 nm .Applications De Recherche Scientifique
Asymmetric Synthesis
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate derivatives have been synthesized using Aza-Diels-Alder reactions. These derivatives are significant for asymmetric synthesis, a process crucial in creating compounds with specific chiral configurations. For instance, using chiral iminium ions and cyclopentadiene, specific derivatives of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized, achieving diastereomeric excess values of up to 90:10 for exo isomers (Waldmann & Braun, 1991).
Novel Synthesis Methods
Innovative methods for synthesizing ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate have been developed, contributing to the field of organic synthesis. This includes a process for preparing these esters in enantiomerically pure forms, a significant advancement in stereoselective synthesis (Cottrell et al., 1991).
Ring Closure Reactions
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate has been used in ring closure reactions to create various bicyclic proline ester enantiomers and other derivatives. These processes are pivotal in the synthesis of complex organic molecules and have applications in drug design (Palkó et al., 2009).
Antimalarial Activity
Derivatives of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate have been evaluated for their antimalarial activities. This illustrates the potential of these compounds in medicinal chemistry, especially for diseases like malaria (Ningsanont et al., 2003).
Skeletal Rearrangement Studies
The compound has been involved in studies of skeletal rearrangement under acidic conditions, providing insights into reaction mechanisms and molecular transformations. Such research is crucial for understanding and developing new synthetic pathways (Kobayashi et al., 1992).
Synthesis of Conformationally Constrained Amino Acids
Research has been conducted on synthesizing enantiopure analogues of conformationally constrained amino acids using ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate. These studies are significant for the development of novel peptides and peptide mimetics (Avenoza et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGGRDROGASHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532569 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
88260-08-6 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


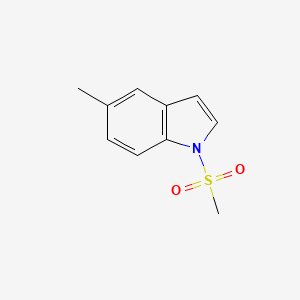



![1-[2-(Pyridin-4-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3360014.png)
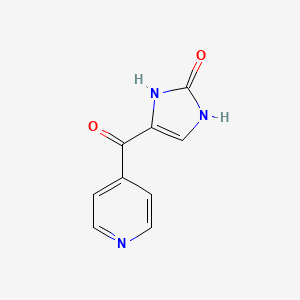
![1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione](/img/structure/B3360022.png)

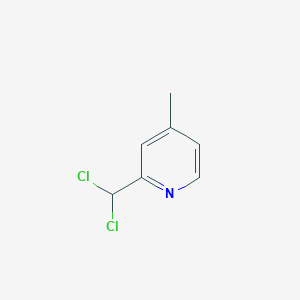
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione](/img/structure/B3360036.png)
